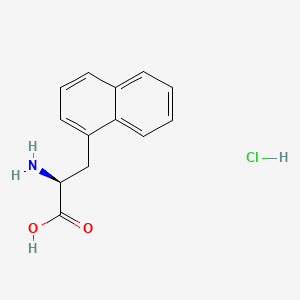

(S)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride

Description

(S)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride is a non-proteinogenic α-amino acid derivative characterized by a naphthalen-1-yl (α-naphthyl) substituent at the β-carbon of the alanine backbone. Its molecular formula is C₁₃H₁₄ClNO₂ (MW: 251.71 g/mol), with a CAS number of 28095-56-9 . The compound is commercially available in various purities (e.g., 98% purity) and is used in pharmaceutical research, particularly in peptide synthesis and as a fluorescent probe due to the aromatic naphthalene moiety .

Properties

IUPAC Name |

(2S)-2-amino-3-naphthalen-1-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQQPCDQZZTLSE-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659780 | |

| Record name | 3-Naphthalen-1-yl-L-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122745-10-2 | |

| Record name | 3-Naphthalen-1-yl-L-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride, commonly referred to as naphthylalanine, is an amino acid derivative that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- IUPAC Name : (2S)-2-amino-3-(naphthalen-1-yl)propanoic acid

- Molecular Formula : C₁₃H₁₃NO₂

- Molecular Weight : 215.25 g/mol

- CAS Number : 122745-11-3

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems, particularly as an agonist at the NMDA receptor. This receptor is crucial for synaptic plasticity and memory function. The compound's structural similarity to glutamate allows it to interact effectively with this receptor, promoting excitatory neurotransmission in the central nervous system (CNS) .

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of naphthylalanine against neurodegenerative diseases. It has been shown to enhance neuronal survival in models of oxidative stress and excitotoxicity, which are common features of conditions such as Alzheimer's disease and Parkinson's disease. The compound appears to modulate calcium influx through NMDA receptors, thereby reducing neuronal damage .

2. Antimicrobial Activity

Naphthylalanine has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies report effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentrations (MICs) observed were notably low, suggesting strong antibacterial activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Bacillus subtilis | 20 |

3. Analgesic Properties

Research indicates that naphthylalanine possesses analgesic effects comparable to conventional pain relievers. It acts through modulation of pain pathways in the CNS, potentially by influencing opioid receptors and inhibiting the reuptake of neurotransmitters involved in pain perception .

Case Study 1: Neuroprotective Efficacy

A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in neuronal apoptosis following induced oxidative stress. The results indicated a decrease in markers of oxidative damage and an increase in antioxidant enzyme activity .

Case Study 2: Antimicrobial Testing

In a clinical setting, naphthylalanine was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound showed promising results with a bactericidal effect observed at concentrations lower than those required for traditional antibiotics, indicating its potential as an alternative treatment option for resistant bacterial infections .

Scientific Research Applications

Neuroprotective Effects

Research indicates that naphthylalanine exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound acts as an agonist at the NMDA receptor, which is vital for synaptic plasticity and memory function.

- Mechanism of Action : It modulates calcium influx through NMDA receptors, reducing neuronal damage caused by excitotoxicity and oxidative stress.

Case Study : In murine models, administration of naphthylalanine led to a significant reduction in neuronal apoptosis following induced oxidative stress. The study reported decreased markers of oxidative damage and increased antioxidant enzyme activity.

Antimicrobial Activity

Naphthylalanine has demonstrated promising antimicrobial properties against various bacterial strains.

- In Vitro Studies : Effective inhibition was observed against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentrations (MICs) were notably low, indicating strong antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Bacillus subtilis | 20 |

Case Study : In clinical settings, naphthylalanine was tested against Methicillin-resistant Staphylococcus aureus (MRSA), showing bactericidal effects at concentrations lower than those required for traditional antibiotics.

Analgesic Properties

Naphthylalanine exhibits analgesic effects comparable to conventional pain relievers. It appears to influence pain pathways in the central nervous system by modulating opioid receptors and inhibiting the reuptake of neurotransmitters involved in pain perception.

Summary of Applications

The applications of (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride can be summarized as follows:

| Application | Description |

|---|---|

| Neuroprotection | Reduces neuronal damage in neurodegenerative disease models. |

| Antimicrobial Activity | Effective against various bacterial strains with low MIC values. |

| Analgesic Properties | Modulates pain pathways and provides pain relief comparable to opioids. |

Comparison with Similar Compounds

Stereoisomeric and Naphthyl-Substituted Analogues

Key Observations :

- Stereochemistry : The (S)-enantiomer (target compound) and its (R)-counterpart exhibit identical molecular weights but differ in optical activity, which can influence binding affinity in chiral environments (e.g., enzyme active sites).

- Substituent Position : Replacing the naphthalen-1-yl group with naphthalen-2-yl (β-naphthyl) and adding a pyridyl ring (as in ) alters electronic properties, evidenced by a lower melting point (120–124°C vs. data unavailable for the target compound) and enhanced fluorescence due to extended conjugation.

Aromatic and Heterocyclic Variants

Key Observations :

Sulfonic Acid and Methylamino Derivatives

Key Observations :

- Acidity and Reactivity : Sulfonic acid derivatives (e.g., ) are significantly more acidic than the target compound, making them suitable for applications requiring ionic interactions.

Preparation Methods

Formation of Glycine Schiff Base Ni(II) Complex

A glycine-derived Schiff base is coordinated to Ni(II), forming a stable complex that serves as a chiral template. The naphthalen-1-yl group is introduced via phase-transfer-catalyzed alkylation using 1-naphthylmethyl bromide under alkaline conditions. The reaction proceeds at 0–5°C to minimize racemization, yielding a diastereomeric mixture.

Dynamic Resolution via Precipitation

The (S)-configured product selectively precipitates from methanol or aqueous methanol, driving the equilibrium toward the desired enantiomer. This SOAT process achieves >95% enantiomeric excess, as confirmed by chiral HPLC. Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | Methanol/Water (3:1) |

| Temperature | 25°C |

| Reaction Time | 48–72 h |

| Yield | 78–85% |

Alkylation of Chiral Glycine Equivalents

Alternative routes employ chiral auxiliaries or enantiopure starting materials to bypass dynamic resolution. For example, (S)-2-aminopropanoic acid derivatives are alkylated with 1-naphthyl electrophiles under mild conditions.

Phase-Transfer Catalysis (PTC)

A quaternary ammonium catalyst (e.g., benzyltriethylammonium chloride) facilitates the reaction between a glycine enolate and 1-naphthylmethyl bromide in a biphasic system (toluene/NaOH aq.). The (S)-configuration is preserved using (R)-phenylglycinol as a chiral inductor.

Reaction Optimization

-

Temperature : 60°C

-

Duration : 12 h

-

Isolation : Extraction with ethyl acetate, followed by silica gel chromatography.

Hydrolysis of Protected intermediates

Ester or amide precursors are hydrolyzed to the free carboxylic acid, a critical step before hydrochloride salt formation.

Saponification of Ethyl Esters

Ethyl (S)-2-amino-3-(naphthalen-1-yl)propanoate is treated with NaOH (1M, aqueous ethanol) at 25°C for 10 h. Acidification with acetic acid precipitates the free amino acid, which is filtered and dried (yield: 90–95%).

Acidic Workup

Crude product is dissolved in 0.3N HCl, and the specific rotation is measured ([α]D²⁵ = -13.5°), confirming chiral integrity.

Formation of Hydrochloride Salt

The free amino acid is converted to its hydrochloride salt for improved stability and solubility.

Salt Formation Protocol

Analytical Validation

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol or ethyl acetate/petroleum ether (1:3) removes residual solvents and byproducts. The hydrochloride salt exhibits low hygroscopicity, enabling long-term storage at 4°C.

Q & A

Basic: What synthetic strategies are commonly employed for (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride?

Methodological Answer:

The synthesis typically involves stereoselective coupling of a naphthalene derivative to an amino acid backbone. A standard approach includes:

- Starting Material Selection : L-serine or L-alanine derivatives are used to preserve chirality .

- Naphthalene Coupling : Electrophilic aromatic substitution or Ullmann-type reactions introduce the naphthalen-1-yl group to the amino acid scaffold .

- Hydrochloride Formation : The free base is treated with HCl in methanol or ethanol to form the hydrochloride salt, enhancing solubility .

Key Optimization : Reaction temperature (often 0–25°C) and protecting groups (e.g., benzyloxycarbonyl) are critical to avoid racemization .

Advanced: How can researchers address conflicting reports on reaction yields during synthesis?

Methodological Answer:

Discrepancies in yields (e.g., 70–95%) may arise from:

- Reaction Time : Extended coupling times (e.g., 48 hours vs. 24 hours) improve completeness but risk side reactions .

- Purification Methods : Recrystallization (e.g., methanol/diethyl ether) vs. column chromatography impacts recovery .

- Catalyst Choice : Palladium catalysts for cross-coupling may vary in efficiency depending on ligand systems .

Recommendation : Replicate conditions with rigorous monitoring (TLC/HPLC) and report solvent purity and catalyst lot numbers .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Core techniques include:

- NMR Spectroscopy : H and C NMR in deuterated methanol (CDOD) confirm stereochemistry and substituent positions. For example, α-proton signals appear at δ 3.72–3.82 ppm .

- IR Spectroscopy : Peaks at ~1740 cm (C=O stretch) and 3338 cm (N-H stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at 280.12 Da) .

Advanced: How should researchers interpret conflicting NMR data in different solvents?

Methodological Answer:

Solvent-induced shifts are common:

- Polar Solvents (CDOD) : Enhance solubility but may broaden signals due to hydrogen bonding .

- Nonpolar Solvents (CDCl) : Sharper peaks but risk aggregation. For example, naphthalene aromatic protons may shift upfield by 0.2–0.5 ppm in CDCl .

Resolution : Compare data across solvents and reference internal standards (e.g., TMS). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Basic: What are key considerations for using this compound in protein interaction studies?

Methodological Answer:

- Solubility : The hydrochloride form ensures aqueous solubility (>50 mg/mL in PBS) but may require pH adjustment (optimal pH 6–7) .

- Stereochemical Integrity : Verify enantiopurity via chiral HPLC (e.g., Chiralpak IA column) to avoid false binding results .

- Competitive Assays : Use fluorescence polarization or SPR to measure binding constants (K) with target proteins .

Advanced: How to design experiments to study its enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic Assays : Monitor inhibition type (competitive/non-competitive) using Lineweaver-Burk plots at varying substrate concentrations .

- Docking Studies : Compare naphthalene-1-yl interactions with active-site residues (e.g., π-stacking in tyrosine kinases) .

- Mutagenesis : Engineer enzymes with substituted residues (e.g., Phe→Ala) to probe binding specificity .

Advanced: How to resolve contradictions in reported bioactivity (e.g., IC50_{50}50 values)?

Methodological Answer:

Bioactivity variability may stem from:

- Assay Conditions : Differences in buffer ionic strength (e.g., 50 mM vs. 100 mM Tris) or incubation time .

- Purity Thresholds : Impurities >2% (e.g., free acid form) skew results. Validate purity via HPLC (>98%) .

- Cell Line Variability : Use isogenic cell lines and report passage numbers to control for genetic drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.